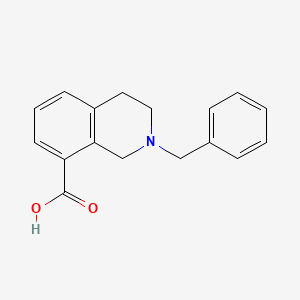
4-Bromo-2-methyl-8-trifluoromethylquinoline
説明
4-Bromo-2-methyl-8-trifluoromethylquinoline is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 290.08 .
Molecular Structure Analysis
The SMILES string of 4-Bromo-2-methyl-8-trifluoromethylquinoline isCc1cc(Br)c2cccc(c2n1)C(F)(F)F . The InChI is 1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 . Physical And Chemical Properties Analysis
4-Bromo-2-methyl-8-trifluoromethylquinoline is a solid . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Antimalarial Research
4-Bromo-2-methyl-8-trifluoromethylquinoline has been explored in the field of antimalarial research. Studies have identified compounds derived from similar quinolines demonstrating significant antimalarial activity. For instance, a series of compounds, including those related to 4-Bromo-2-methyl-8-trifluoromethylquinoline, showed promising activity against Plasmodium falciparum, a parasite responsible for malaria. These compounds demonstrated IC50 values in the range of 50-100 nM, indicating their potential as antimalarial agents (Barlin, Tian, Kotecka, & Rieckmann, 1992). Additionally, another study focusing on di-Mannich bases derived from similar quinolines found superior activity against chloroquine-sensitive and chloroquine-resistant isolates of Plasmodium falciparum, suggesting their efficacy in combating different strains of malaria (Scott, Tan, & Barlin, 1988).
Photocatalytic Reactions
The compound has also been investigated in photocatalytic reactions. A study involving photocatalytic defluorinative reactions used a similar bromo-trifluoropropene compound, demonstrating its utility in synthesizing tetrahydroquinolines. This highlights the potential of 4-Bromo-2-methyl-8-trifluoromethylquinoline in facilitating novel chemical syntheses (Zeng, Li, Chen, Zhou, 2022).
Magnetic Studies and Coordination Chemistry
The compound has also been relevant in studies related to magnetic properties and coordination chemistry. Research involving dinuclear Dy(III) complexes, which included a similar 8-hydroxyquinoline structure, showed varying magnetic relaxation behaviors, influenced by different β-diketonate coligands. This suggests the potential of 4-Bromo-2-methyl-8-trifluoromethylquinoline in modulating magnetic properties in such complexes (Wang, Wang, Zhang, Shen, Zou, Gao, Cui, & Zhao, 2016).
Synthesis of Complex Molecules
Furthermore, the compound plays a role in the synthesis of complex molecules. Studies involving the synthesis of carbene complexes used similar quinolines, showcasing the versatility of such compounds in creating complex structures, potentially applicable in various chemical processes (Schuster & Raubenheimer, 2006).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-methyl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVRBBWVMROPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653707 | |
| Record name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |
CAS RN |
1070879-58-1 | |
| Record name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



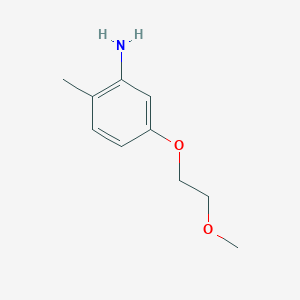
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
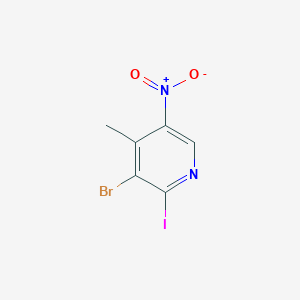
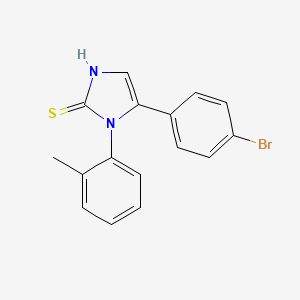
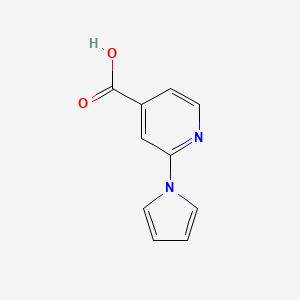

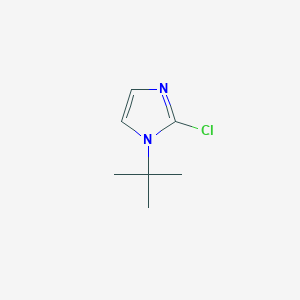

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)

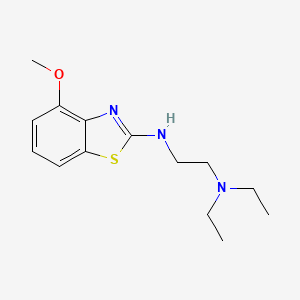
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

